Cas no 1189939-90-9 (1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride)
1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride
- AKOS026700142
- 1-(4-chloro-3-methylphenoxy)-3-piperazin-1-ylpropan-2-ol;dihydrochloride
- 1189939-90-9
- F2138-0023
-
- Inchi: 1S/C14H21ClN2O2.2ClH/c1-11-8-13(2-3-14(11)15)19-10-12(18)9-17-6-4-16-5-7-17;;/h2-3,8,12,16,18H,4-7,9-10H2,1H3;2*1H
- InChI Key: XVMZUEDEGKYLCO-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C)OCC(CN1CCNCC1)O.Cl.Cl
Computed Properties
- Exact Mass: 356.082511g/mol
- Monoisotopic Mass: 356.082511g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 262
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.7Ų
1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2138-0023-2μmol |
1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride |
1189939-90-9 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
| Life Chemicals | F2138-0023-5μmol |
1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride |
1189939-90-9 | 90%+ | 5μl |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2138-0023-10μmol |
1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride |
1189939-90-9 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2138-0023-20μmol |
1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride |
1189939-90-9 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
| Life Chemicals | F2138-0023-1mg |
1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride |
1189939-90-9 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
| Life Chemicals | F2138-0023-2mg |
1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride |
1189939-90-9 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
| Life Chemicals | F2138-0023-3mg |
1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride |
1189939-90-9 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
| Life Chemicals | F2138-0023-4mg |
1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride |
1189939-90-9 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2138-0023-5mg |
1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride |
1189939-90-9 | 90%+ | 5mg |
$103.5 | 2023-05-16 | |
| Life Chemicals | F2138-0023-10mg |
1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride |
1189939-90-9 | 90%+ | 10mg |
$118.5 | 2023-05-16 |
1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride
Introduction to 1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride (CAS No. 1189939-90-9)
1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1189939-90-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by a unique structural framework, incorporating both aromatic and heterocyclic moieties, which contribute to its potential biological activity. The presence of a piperazine ring and an alcohol functional group, in conjunction with a chlorinated aromatic substituent, makes this molecule of particular interest for further investigation.
The structural motif of 1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is designed to interact with biological targets in a manner that may elicit therapeutic effects. The 4-chloro-3-methylphenoxyl group is a key feature, providing both lipophilicity and electronic properties that can modulate binding affinity. This moiety is often found in pharmacologically active compounds due to its ability to engage in hydrophobic interactions and hydrogen bonding. The piperazine moiety, on the other hand, is well-known for its role as a pharmacophore in numerous drugs, contributing to central nervous system (CNS) activity and other therapeutic applications.
The compound’s solvatochromic properties and stability under various conditions make it a candidate for further exploration in medicinal chemistry. The dihydrochloride salt form enhances its solubility in aqueous media, facilitating formulation development and bioavailability studies. This aspect is particularly important in drug design, as poor solubility can limit the efficacy of a potential therapeutic agent.
Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their potential biological activity. Virtual screening techniques, combined with molecular docking studies, have been employed to predict the interaction of 1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride with various protein targets. These studies suggest that the compound may exhibit inhibitory activity against enzymes and receptors involved in inflammatory pathways, making it a promising candidate for further experimental validation.
In vitro studies have begun to elucidate the mechanism of action for this compound. Initial assays indicate that it may interfere with signaling pathways associated with pain perception and neurodegeneration. The combination of the piperazine and alcohol functional groups appears to be critical for these interactions, suggesting that modifications to these regions could enhance or alter biological activity.
The synthesis of 1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride involves multi-step organic reactions, including nucleophilic substitution and condensation reactions. The chlorinated aromatic ring is typically introduced via halogenation techniques, while the piperazine moiety is incorporated through reductive amination or similar methods. The final step involves salt formation to improve stability and solubility.
Industrial-scale production of this compound requires careful optimization to ensure high yield and purity. Process chemists focus on minimizing side reactions and maximizing throughput while adhering to regulatory standards for pharmaceutical intermediates. Advances in green chemistry principles have also influenced synthetic routes, aiming to reduce waste and improve sustainability.
The pharmacokinetic profile of 1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride is an area of active investigation. Preliminary data suggest that the compound exhibits moderate bioavailability following oral administration, with a reasonable half-life allowing for once-daily dosing if needed. Metabolism studies indicate that the compound undergoes biotransformation primarily through oxidative pathways, suggesting potential for drug-drug interactions with co-administered medications.
Regulatory considerations play a crucial role in the development of new pharmaceuticals like this one. Compliance with guidelines set forth by agencies such as the FDA and EMA is essential for advancing into clinical trials. Preclinical safety studies are conducted to assess acute toxicity, chronic exposure effects, and potential long-term health risks before human testing can begin.
The potential applications of 1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-yl)propan-2-ol dihydrochloride extend beyond traditional pharmaceuticals. Research into its use as an intermediate in specialty chemicals or as a component in agrochemical formulations is also being explored. The versatility of its structural framework allows for modifications that could tailor its properties for specific industrial applications.
Collaborative efforts between academic researchers and industry scientists are accelerating the discovery process for compounds like this one. Open innovation models facilitate knowledge sharing and resource pooling, enabling faster progression from bench chemistry to market-ready products. Such partnerships are critical for addressing unmet medical needs efficiently.
The future direction of research on 1-(4-chloro-3-methylphenoxy)-3-(piperazin-1-y l)propan -2 -ol dihydrochloride includes exploring derivative compounds generated through structural optimization strategies. By modifying key functional groups or introducing new moieties, researchers aim to enhance potency while minimizing side effects such as off-target interactions or toxicity profiles
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